LITHIUM FERROCYANIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

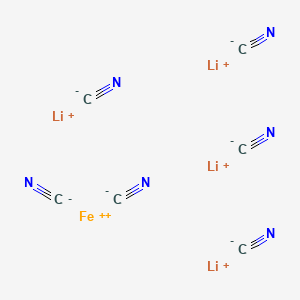

Lithium ferrocyanide, with the chemical formula Li₄[Fe(CN)₆], is an inorganic compound that belongs to the class of ferrocyanides. It is characterized by its bright yellow color and is often used in various applications due to its unique electrochemical properties. Lithium ferrocyanide is notable for its high solubility compared to other alkali metal ferrocyanides, making it a preferred choice in specific industrial and research applications, particularly in the field of energy storage systems.

- Redox Reaction:

- The compound can undergo oxidation and reduction, particularly in aqueous solutions:

- This reaction is essential in redox flow batteries, where lithium ferrocyanide acts as a catholyte.

- The compound can undergo oxidation and reduction, particularly in aqueous solutions:

- Formation Reaction:

- Lithium ferrocyanide can be synthesized through the reaction of lithium hydroxide with potassium ferrocyanide:

- This process highlights the ability to exchange cations within the compound.

- Lithium ferrocyanide can be synthesized through the reaction of lithium hydroxide with potassium ferrocyanide:

Lithium ferrocyanide can be synthesized using several methods:

- Cation Exchange Method:

- Direct Precipitation:

- By mixing lithium salts with solutions of ferrocyanides, lithium ferrocyanide precipitates out:

- By mixing lithium salts with solutions of ferrocyanides, lithium ferrocyanide precipitates out:

- Electrochemical Methods:

Lithium ferrocyanide has several applications across different fields:

- Energy Storage: It is used in redox flow batteries due to its favorable electrochemical properties and high solubility, which enhance energy density and efficiency .

- Electrochemical Sensors: Its redox properties make it suitable for use in sensors that detect various analytes.

- Pigment Production: The bright yellow color of lithium ferrocyanide allows its use as a pigment in various materials.

Studies on the interactions of lithium ferrocyanide focus on its electrochemical behavior and solubility dynamics. Research indicates that lithium ions exhibit unique solvation properties compared to sodium and potassium ions, which enhances the performance of lithium ferrocyanide in aqueous solutions . Additionally, interaction studies reveal that the compound's solubility is significantly higher than that of sodium or potassium ferrocyanides, making it more effective for specific applications .

Lithium ferrocyanide can be compared with other alkali metal ferrocyanides such as sodium and potassium ferrocyanides. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Solubility (M) | Unique Features |

|---|---|---|---|

| Lithium Ferrocyanide | Li₄[Fe(CN)₆] | 2.32 | Highest solubility among alkali metal ferrocyanides |

| Sodium Ferrocyanide | Na₄[Fe(CN)₆] | 0.56 | Lower solubility; used less frequently in energy applications |

| Potassium Ferrocyanide | K₄[Fe(CN)₆] | 0.76 | Similar properties but less effective than lithium variant |

Lithium ferrocyanide's superior solubility and electrochemical performance make it particularly advantageous for energy storage technologies compared to its sodium and potassium counterparts.